Benzyl-methyl-piperidin-3-ylmethyl-amine

Description

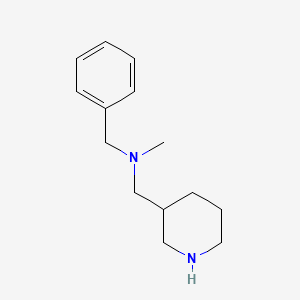

Benzyl-methyl-piperidin-3-ylmethyl-amine is a tertiary amine featuring a piperidine core substituted with a benzyl group at the 1-position, a methyl group on the exocyclic amine, and a methylene bridge at the 3-position (Fig. 1). This compound is a critical intermediate in synthesizing Tofacitinib citrate, a Janus kinase (JAK) inhibitor used for autoimmune disorders . Its stereospecific synthesis involves multi-step processes, including N-acylation, quaternization, partial reduction, and reductive amination, with resolution via ditoluoyl (L)-tartaric acid to achieve the desired (3R,4R)-configuration .

Properties

IUPAC Name |

N-benzyl-N-methyl-1-piperidin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15-10-14/h2-4,6-7,14-15H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETMQEAPDZZSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine derivatives with benzyl and methyl groups. One common method includes the reductive amination of piperidine with benzyl and methyl amines under catalytic hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl-methyl-piperidin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

Chemistry

Benzyl-methyl-piperidin-3-ylmethyl-amine serves as an intermediate in the synthesis of complex organic molecules. Its structural versatility allows it to participate in various chemical reactions, including:

- Oxidation: Yields N-oxides.

- Reduction: Converts to secondary or primary amines.

- Substitution: The benzyl group can be replaced with other functional groups.

Biology

In biological research, this compound is being studied for its potential biological activities , including:

- Enzyme Inhibition: It has been shown to inhibit cholinesterases, which are crucial for neurotransmitter regulation.

- Receptor Binding: Investigated for interactions with specific receptors that may lead to therapeutic effects.

Medicine

The compound is explored for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Its mechanism of action includes:

- Enhancing Cholinergic Signaling: By inhibiting cholinesterases, it increases acetylcholine levels in synaptic clefts.

Industry

This compound is utilized in the production of pharmaceuticals and agrochemicals, serving as a building block for synthesizing more complex molecules aimed at treating various diseases.

Case Studies and Research Findings

-

Cholinesterase Inhibition:

- Studies have demonstrated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in neurodegenerative diseases.

-

Antioxidant Activity:

- Research indicates that this compound may possess antioxidant properties that contribute to neuroprotection against oxidative stress.

-

Anticancer Potential:

- Preliminary studies suggest potential anticancer activity through mechanisms that induce apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of Benzyl-methyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Substituent Position: The main compound has a methylaminomethyl group at the 3-position, whereas analogs like Compound 5 feature ethylamine side chains.

- Stereochemistry : Enantiomers of 3,6-disubstituted piperidines (e.g., (-)-19a ) exhibit differential DAT affinity, highlighting the role of stereochemistry.

- Core Heterocycle : Pyrrolidine analogs (e.g., ) lack the six-membered piperidine ring, affecting conformational flexibility.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Monoamine Transporter Affinity

Compounds with 3,6-disubstituted piperidine scaffolds (e.g., (-)-19a ) demonstrate potent binding to dopamine transporters (DAT), with IC50 values as low as 11.3 nM. Key SAR findings include:

- Electron-Withdrawing Groups : Enhance DAT affinity (e.g., 4-fluorobenzyl in (-)-19a).

- Heterocyclic Replacements : Moderate DAT activity but reduced selectivity compared to benzyl derivatives.

- Enantiomeric Specificity : The S,S-(-)-enantiomer of 19a is 10-fold more potent than its R,R-(+)-counterpart .

In contrast, this compound’s role as a Tofacitinib intermediate suggests indirect therapeutic relevance via JAK pathway modulation rather than direct monoamine transporter interaction.

Biological Activity

Benzyl-methyl-piperidin-3-ylmethyl-amine (also known as N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine) is a compound that has garnered attention in pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Compound Overview

This compound is characterized by its complex structure, which includes a piperidine ring and a benzyl group, making it a tertiary amine. Its molecular formula is C14H22N2, and it is known for its ability to interact with various enzymes and receptors, influencing cellular processes significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on cholinesterases, enzymes critical for neurotransmitter regulation. This suggests potential applications in treating neurological disorders such as Alzheimer's disease, where cholinesterase inhibitors are commonly utilized .

- Cell Signaling Pathways : It influences various cell signaling pathways, leading to changes in gene expression and cellular metabolism. This is particularly relevant in the context of cancer research, where modulation of these pathways can affect tumor growth and proliferation.

1. Anticancer Properties

This compound has demonstrated notable antiproliferative activity against various cancer cell lines. Studies have reported IC50 values indicating its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 |

| COV318 (Ovarian Cancer) | 19.9 - 75.3 |

| OVCAR-3 (Ovarian Cancer) | 19.9 - 75.3 |

These findings highlight the compound's potential as a therapeutic agent in oncology .

2. Neurological Applications

Due to its cholinesterase inhibitory activity, this compound may serve as a candidate for treating neurodegenerative diseases. Its mechanism involves enhancing acetylcholine levels, which can improve cognitive functions impaired in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining the effects of this compound on breast cancer cells (MDA-MB-231), it was found that the compound significantly reduced cell viability at concentrations ranging from 19.9 to 75.3 µM. Further molecular docking studies indicated that the compound binds effectively to key proteins involved in cell cycle regulation .

Case Study 2: Cholinesterase Inhibition

Research focused on the compound's ability to inhibit acetylcholinesterase (AChE) showed promising results, with an observed inhibition constant (IC50) suggesting competitive inhibition similar to established AChE inhibitors like Donepezil. This positions this compound as a potential lead compound for further development in Alzheimer's therapy .

Q & A

Q. What are the optimal synthetic routes for Benzyl-methyl-piperidin-3-ylmethyl-amine, considering yield and purity?

- Methodological Answer : The synthesis typically involves multi-step alkylation and reductive amination. For example, a protocol analogous to (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine synthesis includes: (i) N-acylation of a pyridine precursor, (ii) Quaternization with benzyl halides under basic conditions, (iii) Partial reduction using sodium borohydride, and (iv) Reductive amination with methylamine and titanium(IV) isopropoxide . Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled to minimize side products, with yields optimized via iterative HPLC purification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions on the piperidine and benzyl groups. For example, methylene protons adjacent to the amine show characteristic splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C16H25N2+).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's affinity for different neurotransmitter receptors?

- Methodological Answer : Contradictions in binding data (e.g., serotonin vs. dopamine receptors) may arise from assay variability or stereochemical impurities. Strategies include:

- Enantiomeric Resolution : Use chiral chromatography or diastereomeric salt formation (e.g., ditoluoyl-L-tartaric acid) to isolate active stereoisomers .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to receptors (e.g., KD values) under standardized buffer conditions .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, guiding mutagenesis studies to validate key receptor interactions .

Q. What strategies are effective in optimizing the compound's pharmacokinetic properties while retaining target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve blood-brain barrier penetration, followed by enzymatic activation in target tissues .

- Metabolic Stability Assays : Liver microsome studies identify vulnerable sites (e.g., CYP450 oxidation of the piperidine ring), guiding structural modifications like fluorination .

- Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) improves aqueous solubility without altering pharmacodynamics .

Experimental Design and Data Analysis

Q. How should dose-response experiments be designed to evaluate neuroprotective effects in vitro?

- Methodological Answer :

- Cell Model : Use SH-SY5Y neurons or primary cortical cultures exposed to oxidative stress (e.g., H2O2).

- Concentration Range : Test 0.1–100 µM, with positive controls (e.g., memantine) and vehicle (DMSO ≤0.1%).

- Endpoint Assays :

- MTT Assay : Measure mitochondrial activity at 48 h.

- Caspase-3/7 Activation : Quantify apoptosis via fluorogenic substrates.

- Data Normalization : Express results as % viability relative to untreated controls, using nonlinear regression (GraphPad Prism) to calculate EC50 .

Q. What computational tools can predict off-target interactions of this compound?

- Methodological Answer :

- PharmaGIST : Aligns the compound’s pharmacophore to known ligands in databases like ChEMBL.

- SwissTargetPrediction : Uses machine learning to rank potential targets based on 2D/3D similarity.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess nonspecific membrane binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across enzymatic assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or enzyme isoforms. Steps:

- Standardize Assay Buffers : Use identical pH, ionic strength, and cofactors (e.g., Mg2+ for kinases).

- Orthogonal Assays : Validate results with SPR (binding affinity) and cell-based functional assays (e.g., cAMP accumulation for GPCRs).

- Meta-Analysis : Apply hierarchical Bayesian models to aggregate data from multiple studies, adjusting for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.